molecular formula C8H6Cl2O B14030525 3,5-Dichloro-4-methylbenzaldehyde

3,5-Dichloro-4-methylbenzaldehyde

Cat. No.: B14030525
M. Wt: 189.04 g/mol
InChI Key: UNBMICVOUHLMAX-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-methylbenzaldehyde is an organic compound with the molecular formula C9H8Cl2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms at the 3 and 5 positions and a methyl group at the 4 position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dichloro-4-methylbenzaldehyde can be synthesized through several methods. One common approach involves the chlorination of 4-methylbenzaldehyde using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,5-Dichloro-4-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-methylbenzaldehyde varies depending on its application. In biological systems, it may interact with cellular components, leading to antimicrobial effects. The exact molecular targets and pathways involved are subjects of ongoing research. For instance, it may inhibit certain enzymes or disrupt cell membrane integrity .

Comparison with Similar Compounds

Uniqueness: 3,5-Dichloro-4-methylbenzaldehyde is unique due to the specific positioning of its substituents, which can influence its reactivity and the types of reactions it undergoes. This unique structure makes it valuable for specific synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3,5-dichloro-4-methylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c1-5-7(9)2-6(4-11)3-8(5)10/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBMICVOUHLMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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